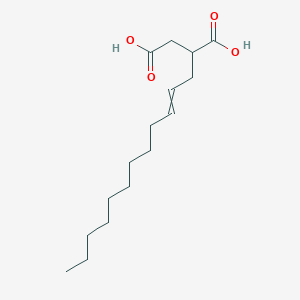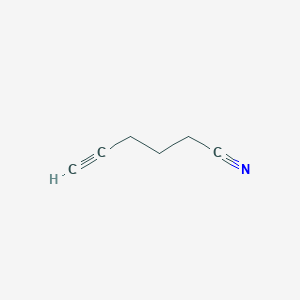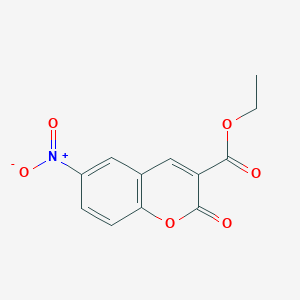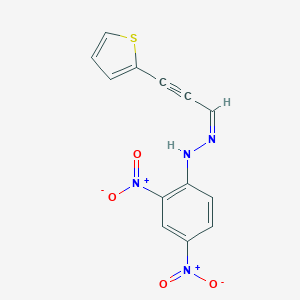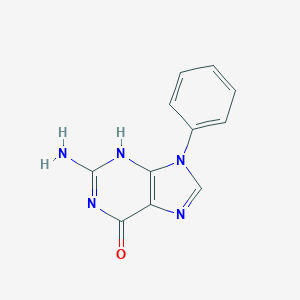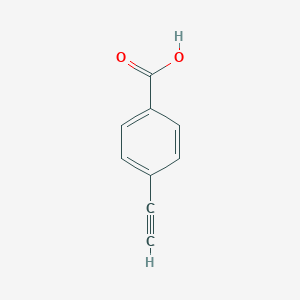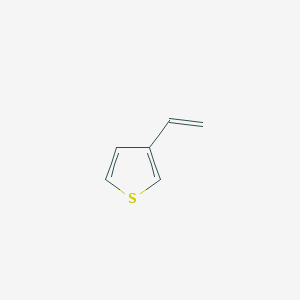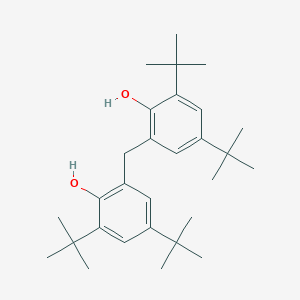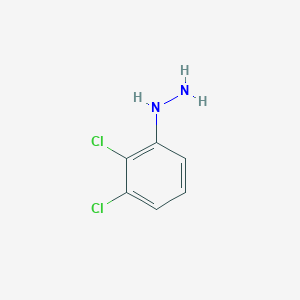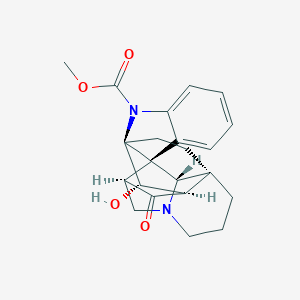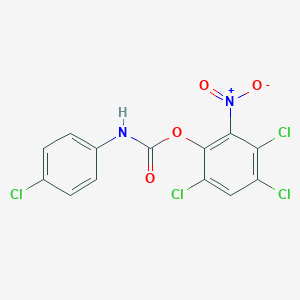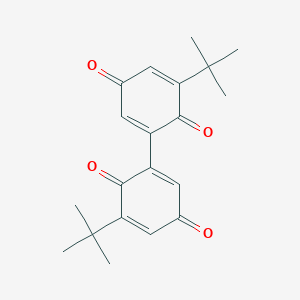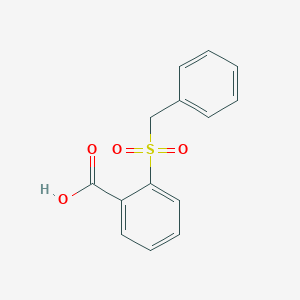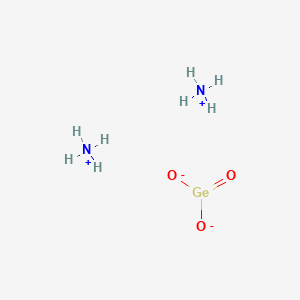
Diammonium germanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diammonium germanate is a chemical compound that is widely used in scientific research. It is a salt of germanic acid and is commonly used as a precursor for the synthesis of various germanium compounds. Diammonium germanate is a white crystalline powder that is soluble in water and has a molecular formula of (NH4)2GeO4.
Wirkmechanismus
The mechanism of action of diammonium germanate is not well understood. However, it is believed that it acts as a reducing agent, which can reduce metal ions to their elemental state. This property makes it useful in the synthesis of various metal nanoparticles.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of diammonium germanate. However, it is known to be toxic to humans and animals when ingested or inhaled. Therefore, it should be handled with care in the laboratory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using diammonium germanate in laboratory experiments is its ability to act as a reducing agent, which can be useful in the synthesis of various metal nanoparticles. However, one of the limitations is its toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on diammonium germanate. One potential direction is the synthesis of novel germanium compounds using diammonium germanate as a precursor. Another potential direction is the investigation of the toxicity of diammonium germanate and its potential impact on the environment. Additionally, there is potential for the use of diammonium germanate in the synthesis of new materials with unique properties and applications.
Synthesemethoden
Diammonium germanate can be synthesized by the reaction of germanium dioxide with ammonium hydroxide. The reaction takes place at a high temperature and pressure, and the resulting product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Diammonium germanate has various applications in scientific research. It is commonly used as a precursor for the synthesis of germanium nanowires, which have potential applications in electronics, photonics, and energy storage. Diammonium germanate is also used in the synthesis of germanium oxide nanoparticles, which have potential applications in drug delivery and cancer therapy.
Eigenschaften
CAS-Nummer |
12183-63-0 |
|---|---|
Produktname |
Diammonium germanate |
Molekularformel |
GeH8N2O3 |
Molekulargewicht |
156.71 g/mol |
IUPAC-Name |
diazanium;dioxido(oxo)germane |
InChI |
InChI=1S/GeO3.2H3N/c2-1(3)4;;/h;2*1H3/q-2;;/p+2 |
InChI-Schlüssel |
APNGRXAWZRFKOF-UHFFFAOYSA-P |
SMILES |
[NH4+].[NH4+].[O-][Ge](=O)[O-] |
Kanonische SMILES |
[NH4+].[NH4+].[O-][Ge](=O)[O-] |
Synonyme |
diammonium germanate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



